molecular formula C9H9NO3 B3150134 2-(Methylcarbamoyl)benzoic acid CAS No. 6843-36-3

2-(Methylcarbamoyl)benzoic acid

Cat. No.: B3150134
CAS No.: 6843-36-3
M. Wt: 179.17 g/mol
InChI Key: DZIRZHBFUPWNFK-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)benzoic acid, with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol, is a significant benzoic acid derivative in chemical and pharmaceutical research . Its structure has been confirmed by single-crystal X-ray diffraction studies, which show it crystallizes in the monoclinic system with specific unit cell parameters (Space group P2₁/c, a = 8.7201(8) Å, b = 8.6453(9) Å, c = 11.8083(9) Å, β = 100.830(3)°) . This compound is primarily recognized as an important impurity in the production of milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia and major depressive episodes . Monitoring this impurity is therefore critical for ensuring the quality and safety of the active pharmaceutical ingredient. The molecule features both carboxyl (C7/O1/O2) and acylamide (C8/O3/N1/C9) functional groups attached to a benzene ring, which are oriented at angles of 11.3(3)° and 70.6(4)°, respectively . In the solid state, the crystal structure is stabilized by O—H⋯O and N—H⋯O intermolecular hydrogen bonds, with no significant π-π stacking interactions observed . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate precautionary measures should be taken during handling. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Specifications • CAS Number: 6843-36-3 • Molecular Formula: C9H9NO3 • Molecular Weight: 179.17 g/mol • SMILES: O=C(O)C1=CC=CC=C1C(NC)=O • Purity: Supplied with a Certificate of Analysis • Storage: Inert atmosphere, room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIRZHBFUPWNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylcarbamoyl Benzoic Acid and Its Congeners

Strategic Approaches to Core Structure Assembly

The construction of the 2-(methylcarbamoyl)benzoic acid framework and its analogs is primarily achieved through three main strategies: the condensation of phthalic anhydride (B1165640) derivatives, direct carbamoylation and amidation reactions, and the application of advanced coupling techniques for further derivatization.

A highly effective and straightforward method for synthesizing N-substituted phthalamic acids, including this compound, is the ring-opening condensation of phthalic anhydride with a primary amine. youtube.comresearchgate.net Phthalic acid is unique among dicarboxylic acids in that its anhydride is readily formed by heating to around 180°C, making it a stable and accessible starting material. youtube.com

The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring and the formation of a phthalamic acid, which contains both a carboxylic acid group and an amide group. youtube.com For the synthesis of the title compound, phthalic anhydride is reacted with methylamine (B109427).

The general reaction is as follows: Phthalic Anhydride + Methylamine → this compound

This method has been successfully applied to synthesize a variety of 2-[(substituted-phenyl)carbamoyl]benzoic acids. In these syntheses, substituted anilines are reacted with phthalic anhydride in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The mixture is typically refluxed for a period, after which the product can be isolated by precipitation in cold water. researchgate.net This approach is advantageous due to the commercial availability of a wide range of substituted anilines and phthalic anhydrides, allowing for the creation of a diverse library of congeners.

Table 1: Synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids via Phthalic Anhydride Condensation This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Solvent Reaction Conditions Product Yield (%) Reference
Phthalic anhydride o-aminophenol THF Reflux for 1 hr 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid 71 researchgate.net
Phthalic anhydride o-anisidine THF Reflux for 1 hr 2-[(2-methoxyphenyl)carbamoyl]benzoic acid - researchgate.net
Phthalic anhydride o-chloroaniline THF Reflux for 1 hr 2-[(2-chlorophenyl)carbamoyl]benzoic acid - researchgate.net

Direct amidation of benzoic acid or its derivatives provides an alternative route to the target molecule. A classic approach involves the reaction of a carboxylic acid with an amine to form an amide, with the concurrent elimination of a water molecule. youtube.com For instance, benzoic acid can react with methylamine in an amidization reaction to produce N-methylbenzamide. youtube.com To synthesize this compound, this reaction would need to be performed on phthalic acid (benzene-1,2-dicarboxylic acid).

However, the direct condensation of carboxylic acids and amines often requires high temperatures to drive off the water formed, which can lead to side reactions. libretexts.org To overcome this, activating agents are frequently employed to make the carboxylic acid more susceptible to nucleophilic attack under milder conditions. Agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. libretexts.org

A more recent and efficient one-pot protocol utilizes trimethylsilyl (B98337) azide (B81097) as a promoter for the direct amidation of carboxylic acids. arkat-usa.org This reaction proceeds at room temperature through the in situ generation of an acyl azide intermediate, which then reacts with the amine. The byproducts are volatile and easily removed, simplifying purification. arkat-usa.org

Another strategy involves carbamoylation using isocyanates. For example, the synthesis of a related compound, 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid, can be achieved by reacting 2-methyl-4-nitroaniline (B30703) with phosgene (B1210022) to form an isocyanate intermediate. This isocyanate is then reacted with benzoic acid to yield the final product.

Modern synthetic organic chemistry offers advanced methods for the construction and modification of complex molecules. While the aforementioned routes are common for the core structure, advanced coupling and derivatization techniques are crucial for creating more complex congeners with specific properties.

Palladium(II)-catalyzed C-H functionalization represents a powerful tool for modifying the aromatic ring of benzoic acid derivatives. researchgate.net For example, methods have been developed for the meta-C-H olefination and acetoxylation of benzoic acid derivatives, which are typically challenging due to the ortho-directing nature of the carboxylate group. researchgate.net Such techniques could be applied to the this compound scaffold to introduce diverse functional groups at specific positions, leading to novel congeners.

Furthermore, the core structure can be derivatized to attach other molecular entities. An example is the synthesis of a 2-carbamoylbenzoic acid derivative of a β-C-glycosyl compound, which was investigated as a potential inhibitor for a specific protein. researchgate.net This illustrates how the fundamental 2-(carbamoyl)benzoic acid structure can serve as a platform for developing more complex, biologically active molecules through advanced derivatization strategies.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reactants and catalysts. scielo.brsemanticscholar.org

In the synthesis of 2-[(substituted-phenyl)carbamoyl]benzoic acids from phthalic anhydride, the reaction is often carried out in a solvent like THF under reflux. researchgate.net The reaction time is typically around one hour. researchgate.net The yield for the synthesis of 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid was reported to be 71%. researchgate.net

A study on the synthesis of dihydrobenzofuran neolignans highlighted the importance of solvent choice, finding that acetonitrile (B52724) provided a good balance between conversion and selectivity and was a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609). scielo.br This principle can be applied to the synthesis of this compound, where exploring different solvents could lead to improved outcomes.

Temperature is another crucial factor. In amination reactions, for instance, lower temperatures can lead to very long reaction times, while higher temperatures may cause the formation of byproducts through hydrolysis. semanticscholar.org Finding the optimal temperature is therefore a balancing act. Similarly, while extending reaction time can sometimes increase yield, there is often a point beyond which no significant improvement is observed, making it inefficient to continue the reaction. semanticscholar.org

For example, in the synthesis of 2-methoxy-5-sulfamoyl benzoic acid, the optimal amination temperature was found to be 30°C, and the optimal reaction time was 5 hours. semanticscholar.org Under these optimized conditions, the yield reached 75.8%. semanticscholar.org This demonstrates that careful, systematic optimization of each reaction parameter is essential for achieving the best possible results.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Key principles include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. wjpmr.comsnu.ac.kr

The synthesis of this compound can be evaluated and improved through the lens of green chemistry.

Atom Economy : Direct amidation reactions, where a carboxylic acid and an amine combine to form an amide and water, are highly atom-economical. youtube.com Routes that avoid the use of protecting groups or complex activating agents that are not incorporated into the final product are generally preferred.

Safer Solvents : The choice of solvent has a significant environmental impact. As noted, acetonitrile has been identified as a greener alternative to chlorinated solvents like dichloromethane or aromatic solvents like benzene in some coupling reactions. scielo.br Whenever possible, performing reactions in water or under solvent-free conditions is a primary goal of green chemistry. wjpmr.com

Energy Efficiency : Many organic reactions require heating for extended periods. The use of microwave irradiation can dramatically accelerate reaction times, often from hours to minutes, thereby reducing energy consumption. nih.gov This has been successfully applied to the green synthesis of carbamates and amides. nih.gov The condensation of phthalic anhydride with amines could potentially be accelerated using this technology.

Renewable Feedstocks : The starting material, phthalic anhydride, is traditionally derived from petroleum-based sources. However, research is being conducted into producing it from renewable, bio-based sources like furan (B31954) and maleic anhydride, or even from agricultural residues like corn stover. rsc.org Adopting such bio-based routes would significantly improve the green credentials of the entire synthetic pathway.

By systematically applying these principles, the synthesis of this compound and its congeners can be made more efficient, safer, and more environmentally benign.

Comprehensive Spectroscopic and Spectrometric Characterization of 2 Methylcarbamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. It operates by probing the magnetic properties of atomic nuclei, offering profound insights into the chemical environment and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for identifying the various proton environments in a molecule. The chemical shift of each proton provides clues about its electronic surroundings. For 2-(Methylcarbamoyl)benzoic acid, the ¹H NMR spectrum is predicted to exhibit several distinct signals.

The protons on the aromatic ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their exact shifts and coupling patterns being influenced by the ortho-disubstitution. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often exceeding δ 10 ppm, a characteristic feature resulting from deshielding and hydrogen bonding. The amide proton (N-H) is also expected to be a broad singlet, with its chemical shift being variable depending on the solvent and concentration. The methyl (-CH₃) protons, being attached to the nitrogen atom, will produce a singlet in the upfield region of the spectrum, likely around δ 2.8-3.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ) in ppm Predicted Multiplicity
Aromatic Protons7.0 - 8.5Multiplet
-COOH> 10Broad Singlet
-NHVariableBroad Singlet
-CH₃2.8 - 3.0Singlet

Carbon-13 NMR (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Due to the presence of two carbonyl groups and an aromatic ring, the ¹³C NMR spectrum of this compound is expected to show signals across a wide range of chemical shifts.

The carbon atom of the carboxylic acid carbonyl (-COOH) is predicted to be the most deshielded, appearing at approximately 168-172 ppm. Similarly, the amide carbonyl (-CONH-) carbon will also resonate in the downfield region, typically around 165-170 ppm. The aromatic carbons will produce a set of signals in the 125-140 ppm range. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the methylcarbamoyl group (C-2) will be downfield due to the electron-withdrawing nature of these substituents. The methyl carbon (-CH₃) will be found in the upfield region of the spectrum, with a predicted chemical shift of approximately 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ) in ppm
-C OOH168 - 172
-C ONH-165 - 170
Aromatic C -1~140
Aromatic C -2~138
Aromatic C -3, C-4, C-5, C-6125 - 135
-C H₃25 - 30

Computational (GIAO/SCF) NMR Predictions and Experimental Validation

The prediction of NMR chemical shifts using computational methods has become a vital tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Self-Consistent Field (SCF) calculations like Density Functional Theory (DFT), allows for the theoretical calculation of NMR shielding tensors. These calculated values can then be converted to chemical shifts and compared with experimental data. This comparison serves as a powerful validation of the proposed structure. For this compound, GIAO/DFT calculations would provide theoretical ¹H and ¹³C NMR chemical shifts that could be used to aid in the assignment of the experimental spectrum and to confirm the proposed structure with a high degree of confidence.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical technique for the identification of functional groups within a molecule. By measuring the vibrations of bonds, specific structural motifs can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

The O-H stretching vibration of the carboxylic acid group is expected to produce a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹. The amide functional group will give rise to two distinct absorptions: the C=O stretch (Amide I band) is expected to be a strong band around 1650 cm⁻¹, and the N-H bend (Amide II band) will appear as a medium intensity band around 1550 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to be a sharp to medium band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will be observed in the 2975-2850 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Broad
N-H StretchAmide~3300Medium, Sharp
C-H StretchAromatic3100 - 3000Weak to Medium
C-H StretchMethyl2975 - 2850Medium
C=O StretchCarboxylic Acid~1700Strong
C=O Stretch (Amide I)Amide~1650Strong
N-H Bend (Amide II)Amide~1550Medium
C=C StretchAromatic1600 - 1450Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides detailed information about its structure through fragmentation analysis. The molecular formula of the compound is C₉H₉NO₃, with a molecular weight of approximately 179.17 g/mol . nih.gov

In mass spectrometry, the molecule undergoes ionization, and the resulting molecular ion can fragment in predictable ways. For aromatic carboxylic acids like this compound, common fragmentation pathways include the loss of the hydroxyl group (-OH) from the carboxylic acid, and the loss of the entire carboxyl group (-COOH). docbrown.infolibretexts.org Another characteristic fragmentation is the loss of water (H₂O), particularly when there is an ortho-substituent with an abstractable hydrogen atom. libretexts.org The presence of the amide group introduces additional fragmentation patterns, such as cleavage of the C-N bond and the McLafferty rearrangement. libretexts.org A significant fragmentation reaction for deprotonated benzoic acid and its derivatives is the loss of carbon dioxide. sci-hub.se

Table 2: Major Predicted Mass Spectral Fragments for this compound

m/z Ion Structure Fragmentation Pathway
179 [C₉H₉NO₃]⁺• Molecular Ion (M⁺•)
162 [C₉H₈NO₂]⁺ Loss of •OH from M⁺•
148 [C₈H₆NO₂]⁺ Loss of •NHCH₃ from M⁺•
134 [C₈H₈NO]⁺ Loss of •COOH from M⁺•
105 [C₇H₅O]⁺ Loss of •OH and •NHCH₃ from M⁺•

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of the benzene (B151609) ring, a chromophore, is primarily responsible for its UV absorption. The absorption maxima are influenced by the attached auxochromes, the carboxylic acid and the methylcarbamoyl groups.

Generally, unsubstituted benzoic acid absorbs at around 210 nm, a wavelength that is often of limited practical use. libretexts.org The electronic spectrum of a molecule is determined by the types of electronic transitions that can occur. youtube.com For aromatic compounds, the most common transitions are π → π*. The substitution on the benzene ring can shift the absorption wavelength. In a study on benzoic acid in acetonitrile (B52724), transient UV-Vis absorption spectra were obtained following excitation at 266 nm and 193 nm. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax) Solvent Electronic Transition
~230-240 nm Ethanol/Methanol (B129727) π → π*

Elemental Compositional Analysis (e.g., CHN Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₉H₉NO₃, the theoretical elemental composition can be calculated. nih.gov This experimental data is then compared to the theoretical values to confirm the purity and empirical formula of the synthesized or isolated compound. Benzoic acid itself is often used as a standard for elemental analysis. sigmaaldrich.com

Table 4: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 9 108.099 60.33
Hydrogen H 1.008 9 9.072 5.06
Nitrogen N 14.007 1 14.007 7.82
Oxygen O 15.999 3 47.997 26.79

| Total | | | | 179.175 | 100.00 |

Structural Elucidation Through Crystallographic and Solid State Studies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. A study on 2-(Methylcarbamoyl)benzoic acid, with the chemical formula C₉H₉NO₃, has successfully elucidated its crystal structure. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one non-orthogonal angle. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₉NO₃
Formula Weight 179.17 g/mol nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 17.508 researchgate.net
b (Å) 11.6229 researchgate.net
c (Å) 27.983 researchgate.net
β (°) 128.123 researchgate.net

This interactive table provides the fundamental crystallographic parameters for this compound.

Hydrogen bonds are highly significant directional interactions that play a pivotal role in the crystal engineering of organic molecules. In the crystal structure of this compound, both the carboxylic acid group and the methylcarbamoyl group are capable of participating in hydrogen bonding as they contain both donor (O-H and N-H) and acceptor (C=O) sites. nih.gov The study of this compound has identified the presence of C-H···O hydrogen bonds. researchgate.net In related benzoic acid derivatives, extensive hydrogen-bonding networks, including strong O-H···O and N-H···O interactions, are commonly observed, often leading to the formation of dimers or chains. mdpi.comresearchgate.net For instance, carboxylic acids frequently form centrosymmetric dimers via a pair of O-H···O hydrogen bonds. researchgate.net The amide group can also form robust N-H···O hydrogen-bonded chains. mdpi.com

Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules into a specific crystal structure. In carboxylic acids, the acid-acid dimer is a classic and highly reliable synthon. mdpi.com For molecules containing amide functionalities, the amide-amide catemer or dimer synthons are prevalent. mdpi.com The crystal structure of this compound is stabilized by a combination of these interactions, leading to a specific three-dimensional packing arrangement. The interplay between different possible synthons, such as acid-amide heterodimers, can also occur and influences the final crystal packing motif. researchgate.net

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not prevalent in the literature, the phenomenon is well-documented for other benzoic acid derivatives. rsc.orgmdpi.comrsc.org The conformational flexibility of the substituent groups can often lead to different packing arrangements and thus, different polymorphs. rsc.org

Co-crystallization involves incorporating two or more different molecules into a single crystal lattice. This technique is widely used to modify the physicochemical properties of active pharmaceutical ingredients. Benzoic acid and its derivatives are known to form co-crystals with various co-formers, often through robust hydrogen bonding between the carboxylic acid group and a complementary functional group on the co-former molecule. nih.govrsc.orgmdpi.commdpi.com

Solvent Effects on Crystal Growth and Morphology

The choice of solvent is a critical factor in crystallization processes, as it can significantly influence the crystal growth rate, size, and morphology (habit). rsc.org Studies on benzoic acid have shown that the polarity of the solvent can alter the crystal shape. researchgate.netrsc.org For example, the aspect ratio of benzoic acid crystals has been observed to change with varying solvent polarity. rsc.orgresearchgate.net This is attributed to the differential interactions of the solvent molecules with the different crystal faces, which can either inhibit or promote growth along specific crystallographic directions. researchgate.net While direct studies on this compound are limited, it is expected that similar solvent-crystal interactions would play a crucial role in its crystallization behavior.

Computational Chemistry and Theoretical Investigations of 2 Methylcarbamoyl Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. mdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties with a good balance of accuracy and computational cost. researchgate.net While specific DFT studies dedicated to 2-(methylcarbamoyl)benzoic acid are not readily found in a review of available literature, studies on analogous compounds like other substituted benzoic and phthalamic acids demonstrate the potential of this approach. researchgate.netrsc.org

DFT calculations can be used to determine the optimized three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net This provides a foundational understanding of the molecule's shape and steric properties. Furthermore, energetic characterization yields crucial data such as the heat of formation, binding energy, and total electronic energy, which are fundamental to understanding the molecule's stability. researchgate.net For related benzoic acid derivatives, DFT methods like B3LYP have been successfully employed to calculate these parameters. researchgate.net

Table 1: Hypothetical Energetic Properties of this compound

Property Value
Heat of Formation Data not available in searched sources
Binding Energy Data not available in searched sources
Total Electronic Energy Data not available in searched sources

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. Conversely, the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilicity and electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. rsc.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. FMO analysis for molecules similar to this compound has been performed using DFT to predict their reactivity patterns. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy Data not available in searched sources
LUMO Energy Data not available in searched sources

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors arise from conceptual DFT and provide a powerful framework for comparing the chemical behavior of different species.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy stabilization of a system when it accepts additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ (EHOMO + ELUMO)/2).

These descriptors are invaluable for predicting how a molecule will interact with other reagents. rsc.org

Table 3: Hypothetical Reactivity Descriptors for this compound

Descriptor Formula Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available in searched sources
Chemical Softness (S) 1 / η Data not available in searched sources

The structure of this compound is not rigid. Rotation around the single bonds (e.g., the C-C bond connecting the carboxyl group and the C-N bond of the amide group) gives rise to different conformers with varying energies. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s).

Additionally, the molecule can potentially exist in different tautomeric forms, for instance, involving proton transfer between the carboxylic acid and the amide group. DFT studies can calculate the relative energies of these tautomers to determine which form is likely to be predominant under given conditions. Such studies are crucial for understanding the molecule's behavior in different environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its interaction and binding with biological macromolecules, such as proteins or enzymes.

Investigate its aggregation behavior and the dynamics of hydrogen bonding in condensed phases.

Simulate crystallization processes and predict crystal morphology, as has been done for other benzoic acid derivatives.

Studies on related molecules like phthalic acid have used advanced MD techniques, such as ab initio MD combined with metadynamics, to calculate properties like pKa values in solution. While no specific MD simulation studies on this compound were identified, this methodology represents a powerful tool for future investigations into its dynamic properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with a specific property of interest. The goal is to develop a mathematical equation that can predict the property for new, unsynthesized compounds based solely on their chemical structure.

A QSPR study for a series of compounds including this compound could be developed to predict properties such as:

Aqueous solubility

Boiling point

Partition coefficient (LogP)

Reactivity or toxicity indices

These models typically involve calculating a large number of molecular descriptors (representing electronic, steric, and thermodynamic features) and then using statistical methods like multiple linear regression or machine learning to find the best correlation. Although no specific QSPR models focused on this compound are documented in the searched literature, its calculated descriptors could be incorporated into larger QSPR studies of related compounds. researchgate.net

Analysis of Substituent Effects on Acidity and Reactivity (e.g., Ortho Effect in Benzoic Acids)

The acidity and reactivity of this compound are significantly influenced by the presence of the methylcarbamoyl group at the ortho position relative to the carboxylic acid function. This phenomenon is a specific example of the well-documented "ortho effect" observed in substituted benzoic acids. Computational and theoretical studies on benzoic acid derivatives provide critical insights into the electronic and steric factors governing these properties.

The Ortho Effect in Benzoic Acids

Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, as well as their meta and para isomers, regardless of the electronic nature (electron-donating or electron-withdrawing) of the substituent. byjus.comhcpgcollege.edu.in This is known as the ortho effect. byjus.com The classical explanation for this enhanced acidity is based on steric hindrance. wikipedia.orgquora.com It is proposed that the ortho substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring. wikipedia.orgquora.com This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn increases the acidity. quora.comyoutube.com In the benzoate (B1203000) conjugate base, the carboxylate group (-COO⁻) is also sterically hindered, but the effect on the acidity of the parent acid is more pronounced.

Theoretical Studies on Related Carbamoyl (B1232498) Benzoic Acids

The study calculated several quantum chemical parameters that are crucial for understanding reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), and chemical softness (S). researchgate.net

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap implies lower kinetic stability and higher chemical reactivity.

Chemical Hardness and Softness: Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A smaller energy gap corresponds to a lower hardness value, indicating higher reactivity. researchgate.net Chemical softness (S) is the reciprocal of hardness.

The findings from these theoretical calculations on related structures can be extrapolated to understand the reactivity of this compound. The ortho-methylcarbamoyl group is expected to influence the planarity of the carboxyl group and participate in intramolecular interactions that dictate the molecule's acidic strength and reactivity patterns. The presence of the amide linkage introduces possibilities for intramolecular hydrogen bonding between the amide N-H and the carboxyl oxygen, which could further stabilize the molecule and influence its pKa value.

The table below presents data for p-substituted benzoic acids to illustrate the electronic effects of various substituents on acidity, providing a context for the electronic contribution of the carbamoyl group. libretexts.orgopenstax.org Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. libretexts.orgopenstax.org

Substituent (Y) at para-positionKa × 10–5pKaEffect
–NO2393.41Electron-Withdrawing (Deactivating)
–CN283.55Electron-Withdrawing (Deactivating)
–CHO183.75Electron-Withdrawing (Deactivating)
–Br113.96Electron-Withdrawing (Deactivating)
–Cl104.0Electron-Withdrawing (Deactivating)
–H6.464.19Reference
–CH34.34.34Electron-Donating (Activating)
–OCH33.54.46Electron-Donating (Activating)
–OH3.34.48Electron-Donating (Activating)

Data sourced from Chemistry LibreTexts and OpenStax. libretexts.orgopenstax.org

Chemical Transformations and Reaction Mechanisms of 2 Methylcarbamoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(methylcarbamoyl)benzoic acid is a primary site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification Processes

The carboxylic acid can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tcu.eduyoutube.comyoutube.com The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. tcu.eduyoutube.com For example, the reaction with methanol (B129727) yields methyl 2-(methylcarbamoyl)benzoate. youtube.com

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.com

Table 1: Examples of Esterification Reactions

Reactant Reagent Product
This compound Methanol/H+ Methyl 2-(methylcarbamoyl)benzoate
This compound Ethanol/H+ Ethyl 2-(methylcarbamoyl)benzoate youtube.com

Amide Formation

The carboxylic acid moiety can also be converted into a different amide by reacting with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. libretexts.orgmasterorganicchemistry.com The activated carboxylic acid then readily reacts with the amine to form the desired amide. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts with an amine to form the amide. libretexts.orgmasterorganicchemistry.com A direct reaction between the carboxylic acid and an amine is possible but typically requires high temperatures. libretexts.orgyoutube.com

For instance, the reaction of this compound with a different amine, such as benzylamine, would lead to the formation of a new amide bond, resulting in N-benzyl-2-(methylcarbamoyl)benzamide.

Decarboxylative Functionalizations (e.g., Halogenation, Olefination)

Decarboxylative functionalization involves the replacement of the carboxylic acid group with another functional group. While specific examples for this compound are not prevalent in the provided search results, general principles for benzoic acids can be applied.

Recent advancements have enabled the decarboxylative hydroxylation of benzoic acids to phenols under mild conditions using photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates. nih.gov This method overcomes the high temperatures typically required for decarboxylation. nih.gov

Furthermore, palladium-catalyzed decarboxylative annulation reactions of benzoic acids with compounds like propargyl cyclic carbonates have been developed to synthesize isocoumarin (B1212949) derivatives. nih.gov These methods demonstrate the potential for converting the carboxylic acid group into various other functionalities.

Reactivity of the N-Methylcarbamoyl Moiety

The N-methylcarbamoyl group also presents opportunities for chemical transformations, although it is generally less reactive than the carboxylic acid.

Hydrolysis and Amine Release

The amide bond in the N-methylcarbamoyl moiety can be hydrolyzed under acidic or basic conditions to yield 2-carboxybenzoic acid (phthalic acid) and methylamine (B109427). libretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Subsequent proton transfer to the nitrogen atom makes it a better leaving group, leading to the formation of the carboxylic acid and the corresponding amine. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The amide ion is then eliminated as a leaving group, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org

N-Acylation and N-Alkylation Reactions

The nitrogen atom of the N-methylcarbamoyl group can potentially undergo further acylation or alkylation.

N-Acylation: The N-acylation of amides and carbamates can be achieved using acid anhydrides in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or heteropolyacids. semanticscholar.orgsciforum.net This reaction results in the formation of an N-acyl derivative. For example, reacting this compound with acetic anhydride (B1165640) under these conditions could potentially yield N-acetyl-N-methyl-2-carboxybenzamide.

N-Alkylation: While less common for amides compared to amines, N-alkylation can be achieved under specific conditions. Palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported, although this targets the aromatic ring rather than the amide nitrogen directly. nih.gov Direct N-alkylation of the amide in this compound would require specific reagents and conditions to overcome the lower nucleophilicity of the amide nitrogen.

Aromatic Ring Functionalization Reactions

The substituents on the benzene (B151609) ring, the carboxyl group (-COOH) and the methylcarbamoyl group (-CONHCH₃), dictate the regioselectivity of aromatic functionalization reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism involves an initial attack by the π-system of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores aromaticity. masterorganicchemistry.com

Both the carboxylic acid and the N-methylcarbamoyl groups are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution, making the ring less reactive than benzene itself. ma.edu These groups direct incoming electrophiles primarily to the meta position. This directing effect is due to the placement of partial positive charges at the ortho and para positions through resonance, which destabilizes the corresponding sigma complexes for ortho and para attack. Therefore, nitration, halogenation, or sulfonation of this compound is expected to yield the 5-substituted product.

For example, the nitration of a substituted benzene with a deactivating group like a carboxyl or amide group typically requires strong conditions, such as a mixture of nitric acid and sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺) electrophile. libretexts.orgma.edumasterorganicchemistry.com

Directed ortho metallation (DoM) is a powerful synthetic strategy that circumvents the typical regioselectivity of EAS. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or s-BuLi), which then deprotonates the sterically closest ortho proton due to a complex-induced proximity effect. baranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.orgorganic-chemistry.org

Both the amide and the carboxylate (formed by initial deprotonation of the carboxylic acid) are potent DMGs. organic-chemistry.org The amide group, particularly a tertiary amide like -CONEt₂, is considered one of the most powerful DMGs. nih.gov The secondary amide in this compound can also direct metallation after N-deprotonation. The carboxylate group is also an effective DMG. organic-chemistry.org

In this compound, there are two potential sites for ortho-lithiation: the C6 position (ortho to the amide) and the C3 position (ortho to the carboxylate). The outcome of the reaction would depend on the relative directing power of the N-lithiated amide versus the O-lithiated carboxylate, as well as the specific reaction conditions (base, solvent, temperature). Competition studies between different DMGs have established a hierarchy of directing ability. nih.gov Given that the amide is generally a stronger DMG than the carboxylate, metallation is more likely to occur at the C6 position, ortho to the amide group.

Directing GroupBase/SolventPosition of MetallationElectrophile (E)Product
-COOHs-BuLi/TMEDAOrtho to CarboxylateVarious2-carboxy-6-E-aryl
-CONR₂s-BuLi/THFOrtho to AmideVarious2-amido-6-E-aryl

This table presents generalized findings for benzoic acid and benzamide (B126) systems to illustrate the principles of Directed Ortho Metallation.

Mechanistic Studies of Select Reactions

The amide and carboxylic acid groups in this compound can serve as effective directing groups in transition-metal-catalyzed C-H activation reactions. Rhodium catalysis, in particular, has been extensively studied for the functionalization of benzamides and benzoic acids. nih.govrsc.org

A common mechanistic pathway involves the coordination of the directing group (amide oxygen or carboxylate) to the Rh(III) catalyst. nih.gov This is followed by a turnover-limiting C-H activation step at the ortho position to form a five-membered rhodacycle intermediate. nih.gov This metallacyclic intermediate is a key species that can then undergo various transformations.

For instance, in reactions with alkynes, the rhodacycle can undergo alkyne insertion, followed by reductive elimination to form products like isoquinolones, regenerating the active catalyst. nih.gov Mechanistic experiments, such as deuterium (B1214612) labeling, have been used to probe these pathways. For example, the observation of H/D exchange at the ortho positions of a benzamide in the absence of a coupling partner suggests that the initial C-H activation step can be reversible under certain conditions. nih.gov However, in the presence of a coupling partner like an alkyne, this step is often irreversible. nih.gov

Ligand Exchange: The Rh(III) precatalyst exchanges ligands with the oxidant (e.g., Cu(OAc)₂) and coordinates to the benzamide substrate.

C-H Activation: An ortho C-H bond is activated via a concerted metalation-deprotonation pathway to form a five-membered rhodacycle.

Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: The C-N or C-C bond is formed, releasing the product.

Re-oxidation: The resulting Rh(I) species is re-oxidized to Rh(III) by the oxidant to complete the catalytic cycle.

Catalyst SystemSubstrate TypeCoupling PartnerKey IntermediateProduct TypeRef.
[CpRhCl₂]₂/CsOAcBenzoic AcidDisulfideRhodacycleortho-Thiolated Benzoic Acid rsc.org
[Rh(OAc)₂]₂/Cu(OAc)₂BenzamideAlkyneRhodacycleIsoquinolone nih.gov
CpRh(MeCN)₃₂Benzoic AcidDioxazoloneRhodacycleBenzoxazinone rsc.org

This table summarizes findings from representative studies on rhodium-catalyzed reactions directed by carboxylate or amide groups.

Radical reactions offer alternative pathways for the functionalization of this compound. Carbamoyl (B1232498) radicals, specifically, can be generated and utilized in C-C bond-forming reactions. rsc.org

One modern approach involves photoredox catalysis, where a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process. nih.gov For example, a carbamoyl radical could potentially be generated from this compound or a derivative like its corresponding acyl chloride or anhydride. A nucleophilic organic catalyst could react with the acyl chloride derivative to form an activated intermediate with a weak C-S bond. rsc.orgnih.gov Photochemical cleavage of this bond would then generate the desired carbamoyl radical. nih.gov

Once generated, this nucleophilic radical can participate in various reactions, such as Giese-type additions to electron-poor olefins. rsc.orgnih.gov The reaction mechanism would involve:

Radical Generation: Formation of the carbamoyl radical from a suitable precursor, often via a photocatalytic cycle.

Radical Addition: The nucleophilic carbamoyl radical adds to an electron-deficient alkene.

Propagation/Termination: The resulting radical intermediate can abstract a hydrogen atom or participate in further redox steps to yield the final product and regenerate the catalyst. utexas.edu

Alternatively, acyl radicals can be generated from carboxylic acids. researchgate.net For example, conversion of the carboxylic acid to an unsymmetrical anhydride followed by activation with a nucleophilic catalyst can lead to an intermediate that, upon photochemical irradiation, fragments to an acyl radical. nih.gov This acyl radical could then undergo subsequent reactions. The presence of radical scavengers like TEMPO would inhibit these reactions, providing evidence for a radical-mediated pathway. researchgate.net

Synthesis and Characterization of Novel Derivatives and Analogues

Structural Modifications of the Benzoic Acid Core

A primary focus for creating derivatives has been the modification of the aromatic ring of 2-(methylcarbamoyl)benzoic acid. Common strategies include the addition of halogen atoms or the attachment of various alkyl or aryl groups.

Halogenated Analogues

The introduction of halogen atoms, such as chlorine or fluorine, to the benzoic acid ring can significantly alter the electronic and lipophilic nature of the molecule. A straightforward method for this involves reacting a halogenated phthalic anhydride (B1165640) with an amine. For example, 2-[(2-chlorophenyl) carbamoyl] benzoic acid has been synthesized by reacting phthalic anhydride with 2-chloroaniline. researchgate.net This method demonstrates a reliable route to introduce a halogen onto a phenyl substituent attached to the carbamoyl (B1232498) nitrogen. researchgate.net While this places the halogen on a different part of the molecule than the benzoic acid core, the underlying synthetic principle of reacting an anhydride with a substituted amine is a key strategy.

A more direct approach to halogenating the benzoic acid core is exemplified by the preparation of various halogenated benzoic acids, which can serve as precursors. google.com For instance, processes to create 2-chloro-4,5-difluorobenzoic acid and 2-methyl-4-fluorobenzoic acid have been developed. google.com These halogenated benzoic acids could then, in principle, be converted to the corresponding acid chlorides and reacted with methylamine (B109427) to yield the target halogenated this compound derivatives.

Alkyl and Aryl Substituted Derivatives

Attaching alkyl and aryl groups to the benzoic acid core allows researchers to investigate the effects of molecular size, shape, and hydrophobicity. The synthesis of various 2-[(substituted-phenyl) carbamoyl] benzoic acids has been accomplished by reacting phthalic anhydride with substituted anilines, such as o-aminophenol and o-anisidine. researchgate.net This introduces aryl groups onto the carbamoyl nitrogen, creating N-aryl analogues of this compound rather than substituting the benzoic acid core itself. researchgate.net

However, the synthesis of substituted benzoic acids, which can act as precursors, is well-established. khanacademy.orgmdpi.com For example, alkylbenzenes can be oxidized to form the corresponding benzoic acids. khanacademy.org These substituted benzoic acids could then be transformed into their phthalic anhydride analogues and subsequently reacted with methylamine to produce the desired derivatives with alkyl or aryl groups on the benzoic acid ring.

Diversification of the Carbamoyl Moiety (e.g., N-substituted, varying alkyl groups)

Varying the substituent on the carbamoyl nitrogen atom is a key strategy for creating a diverse library of compounds. This is readily achieved by reacting phthalic anhydride with a wide range of primary amines. A study detailing the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids illustrates this principle effectively. researchgate.net In this work, phthalic anhydride was reacted with ortho-substituted anilines, including o-aminophenol, o-anisidine, and o-chloroaniline, in a solvent like THF or dichloromethane (B109758) to yield the corresponding N-aryl-2-(carbamoyl)benzoic acids. researchgate.net

The general applicability of this reaction allows for the introduction of numerous functional groups by simply changing the amine used in the synthesis. This method provides a direct and efficient route to a vast number of analogues with diverse electronic and steric properties at the carbamoyl moiety.

The following data table summarizes the synthesis of several N-substituted derivatives.

Starting AmineResulting Product NameYield (%)Melting Point (°C)
o-aminophenol2-[(2-hydroxyphenyl) carbamoyl] benzoic acid71190-192
o-anisidine2-[(2-methoxyphenyl) carbamoyl] benzoic acid--
o-chloroaniline2-[(2-chlorophenyl) carbamoyl] benzoic acid--
Data derived from a study on the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. researchgate.net

Annulation and Ring Expansion Strategies Incorporating the Core Structure

The 2-(carbamoyl)benzoic acid framework is a useful building block for constructing larger, cyclic molecules through annulation (ring-forming) and ring expansion reactions. Aziridines, which are three-membered nitrogen-containing rings, are valuable synthetic intermediates that can undergo ring-opening and expansion. clockss.org For instance, N-activated aziridine-2-carboxylates can be synthesized from amino acids and subsequently used to create more complex nitrogen-containing compounds. clockss.org While not a direct annulation of this compound itself, these strategies highlight the utility of related structures in building heterocyclic systems.

The synthesis of various heterocyclic compounds containing a benzoic acid fragment demonstrates a more direct application. For example, halogenated 2-arylimino-3-aryl-thiazolidine-4-ones containing a benzoic acid moiety have been synthesized and evaluated for their properties. researchgate.net This shows how the benzoic acid structure can be incorporated into more complex, fused ring systems, a key strategy in medicinal chemistry and materials science.

Role As a Versatile Synthetic Intermediate and Precursor

Building Block for Multifunctional Organic Molecules

The inherent structure of 2-(Methylcarbamoyl)benzoic acid makes it a valuable starting material for the synthesis of more complex, multifunctional organic molecules. The presence of both a hydrogen-bond-donating group (the N-H of the amide) and a hydrogen-bond-accepting group (the amide and carboxyl carbonyls), as well as an acidic proton (the carboxylic acid), allows for a variety of chemical modifications.

The carboxylic acid group is a versatile handle for derivatization. Standard esterification reactions, for instance with methanol (B129727) under acidic conditions, can yield the corresponding methyl ester, methyl 2-(methylcarbamoyl)benzoate. youtube.com This transformation protects the carboxylic acid or modifies the molecule's solubility and electronic properties. Furthermore, the carboxylic acid can be converted to a more reactive acyl chloride, which can then be reacted with various nucleophiles to form esters, thioesters, or other amides, expanding the molecular complexity.

The ortho-positioning of the carboxylic acid and N-methylamide groups is particularly significant as it facilitates intramolecular cyclization reactions. This is a powerful strategy for the efficient construction of heterocyclic ring systems, which are core structures in many pharmaceutically active compounds. For example, derivatives of 2-carbamoylbenzoic acid can undergo cyclization to form isoindolinone structures. In a related example, cobalt-catalyzed cyclization of 2-bromo-N-methylbenzamide with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones. mdpi.com This suggests that this compound could be a suitable precursor for similar cyclization strategies to access substituted N-methylisoindolinones, which are important pharmacophores.

Below is a table of potential transformations demonstrating the utility of this compound as a building block.

Starting MaterialReagent(s)Potential ProductTransformation Type
This compoundMethanol, H₂SO₄ (cat.)Methyl 2-(methylcarbamoyl)benzoateEsterification youtube.com
This compoundThionyl chloride (SOCl₂)2-(Methylcarbamoyl)benzoyl chlorideAcyl Chloride Formation
2-(Methylcarbamoyl)benzoyl chlorideBenzylamineN-Benzyl-2-(methylcarbamoyl)benzamideAmidation
This compoundDehydrating Agent (e.g., heat, acid catalyst)2-Methylisoindoline-1,3-dione (N-Methylphthalimide)Intramolecular Cyclization/Dehydration

Precursor in Natural Product-Inspired Synthesis

While benzoic acid and its derivatives are found in numerous natural products, specific documented instances of this compound being used as a direct precursor in the total synthesis of a natural product are not prominent in available scientific literature. mdpi.com However, the structural motifs accessible from this precursor, particularly nitrogen-containing heterocycles like isoindolinones, are present in various alkaloid natural products. The potential for this compound to serve as a starting point in natural product-inspired synthesis lies in its ability to generate these core structures efficiently. Synthetic programs often utilize simple, functionalized aromatic compounds to construct complex molecular architectures, and the bifunctionality of this compound makes it a candidate for such endeavors, even if specific examples are not yet widely reported.

Contribution to the Development of New Synthetic Methodologies

The development of novel synthetic methods often relies on testing the scope and limitations of a new reaction with a variety of substrates. Benzoic acid derivatives with diverse functional groups are frequently employed for this purpose. preprints.org While this compound itself has not been a primary subject in many methodology studies, its structural class is highly relevant.

For example, new catalytic systems are often explored for their ability to mediate reactions on substituted benzamides. A notable development is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to afford 3-(imino)isoindolin-1-ones, which proceeds through the formation of a five-membered aza-cobalacycle intermediate. mdpi.com This type of research into transition-metal-catalyzed C-H activation and cyclization on benzamide (B126) substrates is a frontier in organic synthesis. This compound, with its reactive sites, could serve as a valuable substrate for testing and developing new catalytic C-N or C-C bond-forming reactions.

Similarly, Brønsted acid-catalyzed cyclization reactions of 2-amino anilines with β-diketones have been developed as an efficient, metal-free method to synthesize benzimidazoles. organic-chemistry.org The development of such environmentally benign methodologies is of high importance. The reactivity of the groups in this compound makes it a potential candidate for developing new intramolecular cyclization methods promoted by either acid or base catalysis to access heterocyclic scaffolds.

The following table outlines methodologies developed using related structures, for which this compound could be a prospective substrate.

MethodologyPrecursor ClassResulting StructurePotential Application for this compound
Cobalt-Catalyzed Cyclization mdpi.com2-Halobenzamides3-(Imino)isoindolin-1-onesSynthesis of N-methylisoindolinone derivatives
Lewis-Acid-Promoted Cyclization rsc.org2-(Oxazolinyl)anilinesQuinazolinonesDevelopment of new routes to quinazolone-type heterocycles
Brønsted Acid-Catalyzed Cyclization organic-chemistry.org2-Amino AnilinesBenzimidazolesExploration of intramolecular cyclization pathways

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Methylcarbamoyl)benzoic acid, and how can reaction efficiency be monitored?

Answer:
A practical synthetic route involves coupling methylamine with a pre-functionalized benzoic acid derivative. Key steps include:

  • Carbamoylation: Reacting 2-carboxybenzoyl chloride with methylamine under controlled pH (e.g., using Schlenk techniques to avoid side reactions).
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and HPLC (>95% purity threshold) for final product validation .
  • Characterization: Confirm structure via ¹H/¹³C NMR (e.g., carbamoyl proton at δ ~6.5–7.0 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:
A multi-technique approach ensures structural and functional validation:

  • Spectroscopy:
    • FT-IR to confirm carbonyl stretches (carbamoyl C=O at ~1680 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹).
    • NMR to resolve aromatic protons (meta-substitution patterns) and carbamoyl group integration .
  • Chromatography:
    • Reverse-phase HPLC (C18 column, UV detection at 254 nm) for purity assessment.
  • Crystallography: Single-crystal X-ray diffraction (e.g., SHELXL software) to determine molecular packing and hydrogen-bonding networks .

Advanced: How can molecular docking studies guide the evaluation of this compound’s biological activity?

Answer:
Computational methods can predict binding affinities to target proteins (e.g., enzymes or receptors):

  • Target Selection: Prioritize enzymes like α-glucosidase or COX-2 based on structural homology to known inhibitors .
  • Docking Workflow:
    • Prepare ligand (optimized geometry via DFT calculations ).
    • Use AutoDock Vina or Schrödinger Suite for docking simulations (flexible side chains, grid box covering active sites).
    • Validate with MD simulations (GROMACS) to assess binding stability.
  • Example: A derivative showed higher binding affinity (G Score: −9.48 kcal/mol) to COX-2 than acetylsalicylic acid (−5.88 kcal/mol), suggesting anti-inflammatory potential .

Advanced: How can crystallographic data discrepancies in this compound derivatives be resolved?

Answer:
Contradictions in unit cell parameters or hydrogen-bonding motifs require:

  • Data Reprocessing: Re-examine diffraction data with SHELX programs (e.g., SHELXD for phase refinement) to correct for twinning or absorption effects .
  • Validation Tools: Use PLATON to check for missed symmetry or disorder.
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-(Dibromomethyl)benzoic acid, which forms inversion dimers via O–H⋯O bonds) .

Advanced: What strategies enable the use of this compound in metal-organic framework (MOF) design?

Answer:
The carbamoyl and carboxylic acid groups facilitate coordination with metal ions:

  • Ligand Design: Modify substituents (e.g., introducing pyridyl groups) to enhance binding to nodes like Zn²⁺ or Cu²⁺.
  • Synthesis: Employ solvothermal conditions (DMF/ethanol, 80–120°C) to crystallize MOFs.
  • Characterization: Analyze porosity via BET surface area measurements and stability via PXRD after solvent removal.
  • Applications: Potential for gas storage (CO₂) or catalysis, as seen in sulfamoyl-bearing benzoic acid derivatives .

Advanced: How can in vitro and in vivo assays evaluate the toxicity profile of this compound derivatives?

Answer:

  • Acute Toxicity: Conduct OECD Guideline 423 tests in rodents (dose range: 50–2000 mg/kg), monitoring mortality and histopathology (e.g., liver/kidney sections) .
  • Genotoxicity: Use Ames test (TA98/TA100 strains) to assess mutagenicity.
  • ADME Profiling: Perform Caco-2 permeability assays and microsomal stability tests (human liver microsomes) to predict pharmacokinetics.

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2-(Methylcarbamoyl)benzoic acid

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